molecular formula C9H6Cl2N5NaO3S B13741598 Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt CAS No. 41642-95-9

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt

Cat. No.: B13741598
CAS No.: 41642-95-9
M. Wt: 358.14 g/mol
InChI Key: HULKAUGXHGFZSY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-amino-benzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the monosodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium carbonate, morpholine, and other nucleophiles. The reactions are typically carried out in solvents such as dioxane and water, under controlled temperature conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with morpholine can yield morpholine-substituted triazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazine ring structure allows it to bind to enzymes and disrupt their function, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt is unique due to its specific substitution pattern on the benzene ring and the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

41642-95-9

Molecular Formula

C9H6Cl2N5NaO3S

Molecular Weight

358.14 g/mol

IUPAC Name

sodium;2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate

InChI

InChI=1S/C9H7Cl2N5O3S.Na/c10-7-14-8(11)16-9(15-7)13-4-1-2-6(5(12)3-4)20(17,18)19;/h1-3H,12H2,(H,17,18,19)(H,13,14,15,16);/q;+1/p-1

InChI Key

HULKAUGXHGFZSY-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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